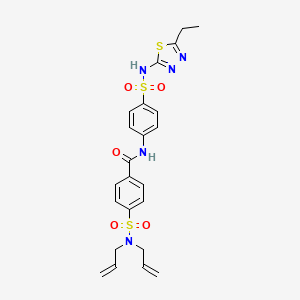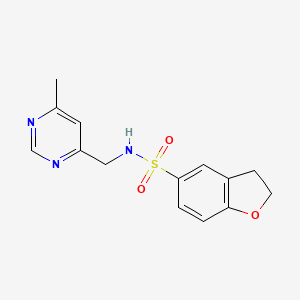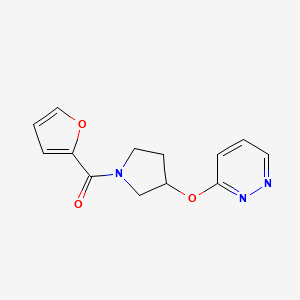![molecular formula C14H10ClF3N2O B2575296 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide CAS No. 338406-87-4](/img/structure/B2575296.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide” is a chemical compound that contains a fluorine atom and a carbon-containing pyridine . It is a halogenated pyridine derivative and is considered a fluorinated building block . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide” is not found in the search results.Wissenschaftliche Forschungsanwendungen
Agrochemicals
Protection of Crops from Pests: Trifluoromethylpyridine (TFMP) derivatives, including our compound of interest, play a crucial role in safeguarding crops against pests. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl. Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics .
Pharmaceuticals
Drug Development: Several TFMP derivatives find applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials. The fluorine atom’s presence in these compounds contributes to their pharmacological properties, making them promising candidates for drug development .
Functional Materials
Fluorine-Containing Organic Compounds: Fluorinated organic chemicals, including TFMP derivatives, have gained prominence in various fields. In the functional materials domain, the effects of fluorine on biological activities and physical properties have led to significant advances. Over 50% of pesticides launched in the last two decades are fluorinated, with approximately 40% of them containing a trifluoromethyl group. TFMP derivatives contribute to this trend, offering exciting possibilities for novel applications .
Organic Synthesis
C–F Bond Activation: Researchers have paid much attention to TFMP derivatives due to their successful utilization in C–F bond activation. These compounds participate in various reactions, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Chemical Intermediates
Building Blocks for Synthesis: 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine serves as a valuable chemical intermediate. Its applications extend to pharmaceutical synthesis and other advanced chemical processes .
Heterocyclic Chemistry
Regioselective Synthesis: The compound’s trifluoromethyl group also finds use in heterocyclic chemistry. For instance, it contributes to the regioselective synthesis of 5-trifluoromethyl 1,2,4-triazoles, a class of important heterocyclic compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c15-10-6-9(14(16,17)18)7-20-12(10)11(13(19)21)8-4-2-1-3-5-8/h1-7,11H,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFWLCIVAGKGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(p-tolyl)oxalamide](/img/structure/B2575214.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2575215.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2575217.png)

![2-(4-chlorophenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2575220.png)



![3-[4-(4-Chlorophenoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2575225.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-propylcarbamate](/img/structure/B2575229.png)


